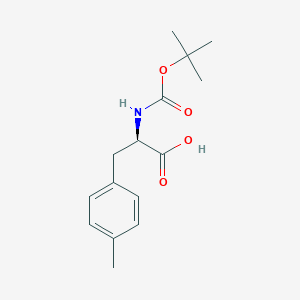

Boc-4-methyl-D-phenylalanine

Description

Historical Context and Development

Boc-4-methyl-D-phenylalanine emerged as a critical derivative in peptide synthesis and medicinal chemistry during the late 20th century, following advancements in protective group strategies. The tert-butoxycarbonyl (Boc) group, first introduced by Carpino in 1957, revolutionized amino acid protection by enabling selective reactivity in multi-step syntheses. The incorporation of a methyl group at the para position of phenylalanine’s aromatic ring was pioneered to modulate steric and electronic properties for targeted drug design. Early applications focused on optimizing peptide stability and receptor specificity, particularly in neurological and oncological research. The compound’s development paralleled innovations in asymmetric synthesis, with methods such as Erlenmeyer azalactone reactions and catalytic hydrogenation refined to ensure enantiomeric purity.

Nomenclature and Classification

This compound is systematically named (2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Its classification spans:

Structural Significance in Amino Acid Chemistry

The this compound structure integrates three critical elements:

- Boc Protection : The tert-butoxycarbonyl group shields the α-amino group, preventing undesired side reactions during peptide elongation. This protection is acid-labile, enabling selective deprotection under mild conditions (e.g., trifluoroacetic acid).

- 4-Methyl Substitution : The para-methyl group enhances hydrophobicity and steric bulk, influencing peptide folding and receptor binding. Comparative studies show this modification reduces metabolic degradation compared to unmodified phenylalanine.

- D-Configuration : The D-enantiomer’s non-natural configuration confers resistance to proteolytic enzymes, extending in vivo stability.

Chirality and Stereochemical Considerations

Chirality is central to this compound’s functionality. The D-configuration at the α-carbon is achieved via resolution of racemic mixtures or asymmetric synthesis using chiral auxiliaries. Key stereochemical aspects include:

- Enantiomeric Purity : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm ≥98% enantiomeric excess in commercial preparations.

- Stereochemical Stability : The Boc group minimizes racemization during peptide coupling, a critical advantage over carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) protections.

- Impact on Bioactivity : D-amino acids exhibit distinct binding kinetics in opioid and NMDA receptor systems, enabling tailored neuropharmacological applications.

The synthesis of this compound often employs di-tert-butyl dicarbonate (Boc$$_2$$O) with guanidine hydrochloride catalysis in ethanol, achieving yields >90%. Recent protocols emphasize solvent-free conditions to enhance sustainability.

Properties

IUPAC Name |

(2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRWNPUFECDJCX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426511 | |

| Record name | Boc-4-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80102-27-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80102-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-4-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-4-Methylphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of D-4-Methylphenylalanine

The most widely reported method involves the direct protection of commercially available D-4-methylphenylalanine using di-tert-butyl dicarbonate (Boc anhydride). This approach leverages the amino group’s nucleophilicity to form the Boc-protected derivative under mild conditions.

General Procedure :

-

Reaction Setup : D-4-methylphenylalanine (1 mmol) is dissolved in ethanol (1 mL) with guanidine hydrochloride (15 mol%) as a catalyst.

-

Boc Anhydride Addition : Boc anhydride (2.5–3 mmol) is added dropwise at 35–40°C.

-

Stirring and Workup : The mixture is stirred until complete dissolution (≈6.5 hours), followed by ethanol evaporation under vacuum.

-

Purification : The residue is washed with water and hexane, yielding this compound with a purity >95%.

Key Parameters :

Alternative Protection Using BOC-OSU

For laboratories prioritizing mild conditions, N-hydroxysuccinimide (BOC-OSU) serves as an alternative Boc-activating reagent. This method avoids strongly basic environments, making it suitable for acid-sensitive substrates.

Procedure :

-

Activation : BOC-OSU (1.2 eq) is reacted with D-4-methylphenylalanine in tetrahydrofuran (THF) at 0°C.

-

Base Addition : Triethylamine (1.5 eq) is introduced to neutralize liberated NHS.

-

Stirring : The reaction proceeds at room temperature for 12 hours.

-

Isolation : Precipitation with ice-cwater followed by recrystallization from ethyl acetate/hexane yields the product.

Advantages :

-

Minimizes racemization risk due to neutral pH.

-

Ideal for complex peptides requiring sequential protections.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

-

Catalyst Recycling : Guanidine hydrochloride is recovered via aqueous extraction, reducing waste.

-

Solvent Optimization : Ethanol is replaced with isopropanol for improved boiling point compatibility in continuous reactors.

-

Crystallization : Gradient cooling (50°C → 4°C) enhances crystal purity (>99%).

Reaction Optimization and Mechanistic Insights

Temperature and Time Dependence

A kinetic study revealed that increasing the temperature from 35°C to 40°C reduces reaction time by 30% without compromising yield. Prolonged heating (>8 hours) induces minor racemization (≈2%), necessitating precise control.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Ethanol remains optimal due to its low cost and ease of removal.

Characterization and Quality Control

Critical Analytical Data :

| Property | Value | Source |

|---|---|---|

| Melting Point | 84–88°C | |

| Specific Rotation ([α]D) | -30° (c = 1, EtOH) | |

| Molecular Weight | 279.33 g/mol | |

| Purity (HPLC) | >98% |

Spectroscopic Confirmation :

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Boc Anhydride | Guanidine HCl | Ethanol | 35–40 | 6.5 | 93 | 95 |

| BOC-OSU | Triethylamine | THF | 25 | 12 | 88 | 98 |

Trade-offs :

-

Boc Anhydride : Higher yield but requires acidic workup.

-

BOC-OSU : Superior purity with milder conditions.

Chemical Reactions Analysis

Types of Reactions: Boc-4-methyl-D-phenylalanine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents.

Major Products:

Deprotection: Yields 4-methyl-D-phenylalanine.

Substitution: Yields halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Peptide Synthesis

Overview

Boc-4-methyl-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during peptide assembly, enhancing the efficiency and specificity of peptide synthesis processes.

Case Study

In a study focused on synthesizing cyclic peptides for therapeutic use, this compound was incorporated to improve the stability and bioactivity of the resulting peptides. The presence of the methyl group on the phenyl ring contributes to increased hydrophobic interactions, which are beneficial for peptide folding and receptor binding .

Drug Development

Overview

This compound plays a pivotal role in designing novel drugs that target specific biological pathways. Researchers leverage its properties to create more effective treatments with reduced side effects.

Case Study

Research has demonstrated that derivatives of this compound exhibit potent activity against various receptors, including opioid receptors. For instance, modifications involving this compound have led to the development of selective δ-opioid receptor agonists with improved pharmacological profiles compared to traditional opioids .

Biotechnology

Overview

this compound is utilized in biotechnological applications for producing modified proteins. This modification can lead to enhanced stability and functionality, making it valuable in enzyme engineering and antibody production.

Data Table: Applications in Biotechnology

| Application Type | Description |

|---|---|

| Enzyme Engineering | Enhances enzyme stability through structural modifications. |

| Antibody Production | Aids in creating antibodies with altered properties for improved specificity. |

| Protein Folding Studies | Facilitates understanding of protein folding mechanisms by providing stable intermediates. |

Research in Neuroscience

Overview

The compound is instrumental in neuroscience research, particularly in studying neurotransmitter systems. It helps researchers understand the role of amino acids in brain function and behavior.

Case Study

In studies examining the effects of amino acids on neurotransmitter release, this compound was used to investigate its impact on dopamine signaling pathways. The findings indicated that this compound could modulate neurotransmitter release, providing insights into potential therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Boc-4-methyl-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Compound | CAS | Molecular Weight | Substituent | Protection Group | Solubility (EtOH) | Applications |

|---|---|---|---|---|---|---|

| This compound | 80102-27-8 | 279.33 | −CH₃ | Boc | Soluble | Peptide synthesis, drug R&D |

| Boc-4-Methoxy-D-Phenylalanine | 68856-96-2 | 295.34 | −OCH₃ | Boc | Moderate | Kinase inhibitors |

| Fmoc-4-Methyl-D-Phenylalanine | 204260-38-8 | 401.46 | −CH₃ | Fmoc | Soluble (DMF) | SPPS, glycopeptides |

| Boc-4-Chloro-D-Phenylalanine | N/A | 299.75 | −Cl | Boc | Low | Halogenated peptides |

| Boc-D-Phe(4-I)-OH | 176199-35-2 | 391.20 | −I | Boc | Insoluble | Radiopharmaceuticals |

Key Findings from Research:

Steric and Electronic Effects : The methyl group in this compound offers steric hindrance without significant electronic perturbation, making it ideal for modulating peptide conformation .

Protection Group Stability : Boc derivatives are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc analogs require piperidine for deprotection .

Substituent Reactivity : Halogenated analogs (Cl, I) enable site-specific modifications via Suzuki-Miyaura cross-coupling, a feature absent in methyl/methoxy derivatives .

Biological Activity

Boc-4-methyl-D-phenylalanine (Boc-D-Phe) is an amino acid derivative that plays a significant role in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This modification enhances its stability under acidic conditions, making it suitable for various biochemical applications. The molecular formula is , with a molecular weight of approximately 219.25 g/mol.

Biological Activity

1. Peptide Synthesis

Boc-D-Phe serves as a crucial building block in the synthesis of peptides, particularly in pharmaceutical research. Its structural features allow it to mimic natural amino acids while providing enhanced stability and bioavailability, which are essential for developing therapeutic agents .

2. Drug Development

The compound's unique properties facilitate modifications in drug candidates, enhancing their efficacy and selectivity. This is vital for creating targeted therapies for various diseases . Studies have shown that Boc-D-Phe can influence binding affinities and selectivity towards specific biological targets, which is instrumental in drug design.

3. Interaction with Biological Molecules

Research indicates that Boc-D-Phe interacts with various enzymes and receptors, contributing to our understanding of its role in biochemical pathways. For instance, modifications to Boc-D-Phe can significantly affect its interaction with receptors involved in neurotransmitter pathways, potentially leading to therapeutic applications in neurodegenerative diseases .

Table 1: Summary of Research Findings on this compound

Notable Research

A study on the synthesis of peptide derivatives revealed that compounds incorporating Boc-D-Phe exhibited moderate to good bioactivity against Gram-negative bacteria and dermatophytes, indicating its potential as an antimicrobial agent . Furthermore, investigations into the metabolic pathways involving phenylalanine derivatives have suggested that alterations in these pathways could contribute to neurodegenerative conditions, emphasizing the importance of Boc-D-Phe in understanding these mechanisms .

Applications

1. Biochemical Research

this compound is extensively used in studies involving protein interactions and enzyme mechanisms. Its incorporation into peptide chains aids researchers in elucidating the functional roles of various proteins.

2. Material Science

The compound's characteristics extend beyond biological applications; it is also explored for developing materials with specific properties such as improved thermal stability and chemical resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-4-methyl-D-phenylalanine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via Boc-protection of 4-methyl-D-phenylalanine using di-tert-butyl dicarbonate in a basic medium (e.g., sodium bicarbonate). Enantiomeric purity is highly sensitive to reaction temperature (0–10°C minimizes racemization) and solvent choice (THF or dioxane preferred over DMF due to lower side reactions). Post-synthesis, reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) is critical for purity validation .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze the tert-butyl singlet (δ 1.4 ppm in H NMR) and absence of α-proton splitting (confirming Boc protection).

- HPLC-MS : Verify molecular ion peaks ([M+H] at m/z 280.3) and retention time consistency with standards.

- Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (C: 64.49%, H: 7.58%, N: 5.02%) .

Q. What purification strategies mitigate byproducts in this compound synthesis?

- Methodological Answer : After Boc protection, impurities like unreacted 4-methyl-D-phenylalanine or di-Boc derivatives are common. Use gradient elution (10–50% acetonitrile in water with 0.1% TFA) for preparative HPLC. For large-scale batches, recrystallization from ethyl acetate/hexane (1:3) yields >99% purity .

Advanced Research Questions

Q. How does the steric bulk of the Boc group affect peptide coupling efficiency when using this compound?

- Methodological Answer : The Boc group’s steric hindrance reduces coupling rates in solid-phase peptide synthesis (SPPS). Optimize using:

- Activating Agents : HATU over HOBt/DIC for improved carboxylate activation.

- Extended Reaction Times : 2–4 hours for sterically hindered residues.

- Solvent Systems : DCM/DMF (1:1) enhances solubility. Monitor by Kaiser test or FT-IR for unreacted amines .

Q. What experimental designs resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from varying solvent polarities and measurement techniques. Use a standardized protocol:

Gravimetric Analysis : Saturate solvent at 25°C, filter, and evaporate to constant weight.

DLS/Zeta Potential : Assess aggregation in aqueous buffers (pH 4–7).

Cross-Validate : Compare with computational COSMO-RS models. Recent studies show solubility ranks: DMF > DCM > MeOH > HO (pH 5) .

Q. How can researchers leverage this compound to study non-canonical amino acid incorporation in engineered peptides?

- Methodological Answer : Use orthogonal protection strategies:

- Dual Protecting Groups : Combine Boc (α-amine) with Alloc (side-chain) for selective deprotection.

- In-Cell Applications : Employ in vitro translation systems with engineered tRNA synthetases. Validate via MALDI-TOF and circular dichroism (CD) to confirm helical stability in hybrid peptides .

Q. What analytical frameworks address conflicting crystallographic data for Boc-protected amino acid derivatives?

- Methodological Answer : Contradictions in X-ray data often stem from polymorphism. Apply:

- SC-XRD : Collect datasets at 100 K to minimize thermal motion artifacts.

- DFT Optimization : Compare experimental vs. computed bond lengths (e.g., C–N: 1.33 Å).

- POWD-Compare : Match experimental powder patterns to Cambridge Structural Database entries .

Methodological Best Practices

- Data Reproducibility : Document solvent lot numbers, humidity, and cooling rates during crystallization (critical for polymorph control) .

- Contradiction Analysis : Use Bland-Altman plots for solubility/kinetic data comparisons and consult multi-lab validation studies .

- Ethical Synthesis : Avoid racemization-prone conditions (e.g., high-temperature Boc deprotection with TFA >2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.